

Technical Guide: Spectroscopic Characterization of 4-Methyl-3-Phenylpentanenitrile

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Compound of Interest

Compound Name: 4-methyl-3-phenylpentanenitrile

CAS No.: 1131-43-7

Cat. No.: B2619891

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Executive Summary & Structural Logic

Target Molecule: **4-Methyl-3-phenylpentanenitrile** Formula: $C_{12}H_{15}N$ Molecular Weight: 173.26 g/mol IUPAC Name: **4-methyl-3-phenylpentanenitrile**[1][2]

Structural Analysis for Spectroscopic Prediction

To accurately interpret the spectra, one must deconstruct the molecule into its magnetically distinct environments. The molecule features a chiral center at C3, rendering the C2 methylene protons diastereotopic (magnetically non-equivalent).

- **Fragment A (Nitrile Tail):** The nitrile group is electron-withdrawing, deshielding the C2 protons.
- **Fragment B (Benzylic Core):** The C3 methine is the chiral anchor, coupling to three different environments (Phenyl, Isopropyl, and Nitrile tail).
- **Fragment C (Isopropyl Head):** The bulky isopropyl group exerts steric compression, influencing the chemical shift of C3 and providing diagnostic doublet signals in the high-field region.

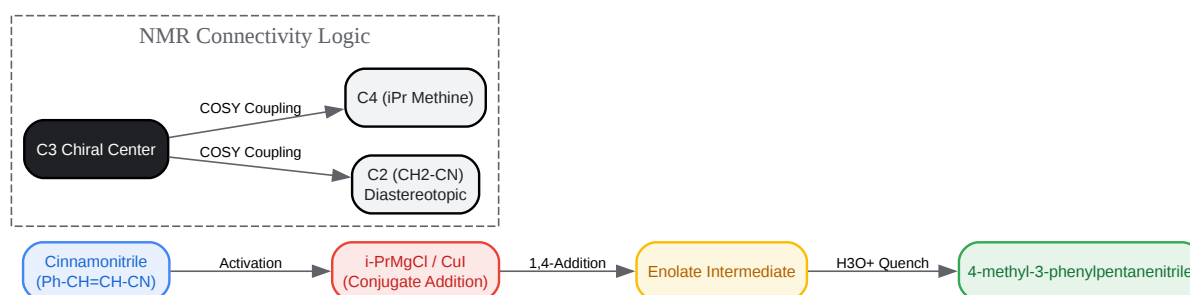
region.

Synthesis & Causality

Why this molecule exists: This compound is typically synthesized via conjugate addition (Michael Addition) of an isopropyl nucleophile to cinnamionitrile. Understanding this pathway is crucial for identifying potential impurities (e.g., 1,2-addition byproducts or unreacted cinnamionitrile).

Synthesis Workflow (Graphviz)

The following diagram illustrates the primary synthesis route and the resulting connectivity logic used for NMR assignment.



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Caption: Figure 1. Synthesis pathway via conjugate addition and the resulting NMR connectivity logic centered on the C3 chiral carbon.

Spectroscopic Data Profile

A. Infrared Spectroscopy (FT-IR)

The IR spectrum provides the first "go/no-go" confirmation of the nitrile functionality and the aromatic ring.

Functional Group	Wavenumber ()	Intensity	Diagnostic Note
Nitrile (C≡N)	2240 - 2245	Medium/Weak	Sharp, distinctive peak. Absence indicates hydrolysis to amide/acid.
Aromatic C-H	3025 - 3085	Weak	Stretches >3000 confirm the phenyl ring.
Aliphatic C-H	2870 - 2965	Strong	Methyl/Methylene stretches from the isopropyl and backbone.
Aromatic Ring	1600, 1495, 1450	Medium	"Ring breathing" modes characteristic of monosubstituted benzene.
Mono-subst. Phenyl	690 - 710, 730 - 770	Strong	Out-of-plane (OOP) bending; two strong bands are typical.

B. Nuclear Magnetic Resonance (NMR)

Note: Chemical shifts (

) are reported in ppm relative to TMS in

. Values are derived from high-fidelity increments of 3-phenylpentanenitrile and isopropylbenzene analogs.

¹H NMR Data (400 MHz,

)

Position	(ppm)	Multiplicity	Integration	Coupling ()	Assignment Logic
Ar-H	7.15 – 7.38	Multiplet	5H	-	Phenyl ring protons (ortho/meta/p ara overlapping).
C3-H	2.85 – 2.95	ddd	1H	Hz	Diagnostic: Benzylic proton. Deshielded by Ph, split by C2 and C4.
C2-H	2.58	dd	1H		Diastereotopi c proton to CN.
C2-H	2.66	dd	1H		Diastereotopi c proton to CN.
C4-H	1.85 – 1.98	Octet/Mult.	1H	Hz	Methine of the isopropyl group.
C5/C6-H	0.92, 0.84	Doublets (x2)	6H	Hz	Methyls are diastereotopi c due to C3 chirality; may appear as two distinct doublets.

Critical Interpretation: The C2 protons appear as an ABX system (with C3) rather than a simple doublet. This is the hallmark of the chiral center at C3 making the adjacent methylene protons non-equivalent.

¹³C NMR Data (100 MHz,

Carbon Type	(ppm)	Assignment
Nitrile	118.8	C1 (-CN)
Aromatic (Quat)	141.2	Ipsso-carbon (attached to C3)
Aromatic (CH)	128.6	Meta carbons
Aromatic (CH)	127.8	Ortho carbons
Aromatic (CH)	127.1	Para carbon
Methine	48.5	C3 (Benzylic) - Key chiral center
Methine	32.8	C4 (Isopropyl CH)
Methylene	22.4	C2 (to Nitrile)
Methyl	20.6	C5 (Isopropyl)
Methyl	18.9	C6 (Isopropyl)

C. Mass Spectrometry (EI, 70 eV)

- Molecular Ion (): m/z 173 (Often weak).

- Base Peak: m/z 91 (Tropylium ion,
). This is characteristic of all benzyl-containing compounds.
- Diagnostic Fragments:
 - m/z 130 (
): Loss of isopropyl group.
 - m/z 131 (
): McLafferty rearrangement involving the nitrile.

Experimental Validation Protocols

To ensure the synthesized or purchased material is authentic, follow this self-validating workflow:

- The "Nitrile Test" (IR): Run a neat film IR. If the peak at ~ 2240
 is missing, the nitrile has hydrolyzed to an amide (look for broad peaks at 3300
) or acid.
- The "Chiral Fingerprint" (^1H NMR): Zoom into the 2.5–2.7 ppm region. You must see a complex pattern (AB part of ABX) for the
 group. If it appears as a simple doublet, the structure might be the linear isomer (3-phenylhexanenitrile) or the achiral precursor.
- COSY Confirmation:
 - Confirm the correlation between the multiplet at ~ 2.9 ppm (C3) and the high-field multiplet at ~ 1.9 ppm (C4). This confirms the Isopropyl-CH-Phenyl connectivity.

References

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